molecular formula C20H21N3O2 B2812862 N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide CAS No. 1355929-73-5

N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide

Cat. No.: B2812862
CAS No.: 1355929-73-5
M. Wt: 335.407
InChI Key: HXXNSKYDCNXWBI-UHFFFAOYSA-N
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Description

N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide is an organic compound characterized by its complex structure, which includes a tert-butyl group, a cyano group, and a benzene ring with dicarboxamide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl cyanide with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where an electrophile replaces a hydrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its functional groups.

    Nucleophilic Substitution: The cyano group can be targeted in nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.

Scientific Research Applications

N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and amide functionalities play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-[(4-methylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
  • N1-[(4-ethylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
  • N1-[(4-isopropylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide

Uniqueness

N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from similar compounds with different alkyl substituents.

Properties

IUPAC Name

4-N-[(4-tert-butylphenyl)-cyanomethyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)16-10-8-13(9-11-16)17(12-21)23-19(25)15-6-4-14(5-7-15)18(22)24/h4-11,17H,1-3H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXNSKYDCNXWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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